molecular formula C7H14NNaO9P2 B10787391 Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate

Cat. No.: B10787391
M. Wt: 341.12 g/mol
InChI Key: AUOQJLLGDKMRDH-UHFFFAOYSA-M
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Description

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate is a chemical compound with the molecular formula C7H10NNaO7P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and phosphonate groups, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate typically involves the reaction of 1-hydroxy-2-(3-pyridinyl)ethylidene bis-phosphonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_7\text{H}_9\text{NO}_7\text{P}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_9\text{NO}_7\text{P}_2\text{Na} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in its dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating bone-related disorders due to its ability to inhibit bone resorption.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate groups can bind to metal ions and active sites of enzymes, inhibiting their activity. This property is particularly useful in the context of bone resorption, where the compound can inhibit osteoclast-mediated bone degradation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-(3-pyridinyl)ethylidene bis-phosphonic acid
  • Risedronate sodium
  • Alendronate sodium

Uniqueness

Compared to similar compounds, sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate is unique due to its specific structural features, such as the presence of both hydroxyl and phosphonate groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14NNaO9P2

Molecular Weight

341.12 g/mol

IUPAC Name

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate

InChI

InChI=1S/C7H11NO7P2.Na.2H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;2*1H2/q;+1;;/p-1

InChI Key

AUOQJLLGDKMRDH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.[Na+]

Origin of Product

United States

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